2-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O/c9-6-5(2-1-3-13-6)7(15)14-4-8(10,11)12/h1-3H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGFFYVUUQYOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoroethyl group can enhance its binding affinity and selectivity towards these targets. The chloro and carboxamide groups contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways .
Comparison with Similar Compounds
Electron-Withdrawing Effects
The trifluoroethyl group in the target compound introduces strong electron-withdrawing effects, which may reduce basicity at the pyridine nitrogen compared to Boscalid’s biphenyl substituent. This could influence interactions with biological targets, such as enzymes or receptors, by altering charge distribution .
Lipophilicity and Solubility
In contrast, Boscalid’s biphenyl group contributes to high crystallinity and melting points (>145°C), favoring stability but limiting solubility .
Biological Activity
2-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a pyridine ring with a chlorine atom and a trifluoroethyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicine and other fields.
The mechanism of action for this compound is believed to involve interactions with various molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It could act on various receptors, potentially influencing signaling pathways.
- DNA Interaction : There is potential for interaction with DNA, affecting gene expression and cellular processes.
The exact pathways and targets remain to be fully elucidated through further research.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that pyridine derivatives can demonstrate activity against a range of bacterial strains and fungi. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to increased antimicrobial potency .
Anticancer Activity
Pyridine derivatives have been explored for their anticancer potential. For instance, certain analogs have shown cytotoxic effects against various cancer cell lines. The presence of the trifluoroethyl group may improve the interaction with cancer-specific targets, enhancing efficacy compared to non-fluorinated counterparts .
A study highlighted that compounds with structural similarities to this compound exhibited better cytotoxicity in hypopharyngeal tumor cells than standard treatments like bleomycin .
Neuroprotective Effects
Emerging research suggests that some pyridine derivatives possess neuroprotective properties. This activity could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the core structure significantly affect biological efficacy. The trifluoromethyl group enhances lipophilicity and bioavailability, while the chlorine atom may influence receptor binding affinity. These modifications are crucial for optimizing the pharmacological profiles of similar compounds.
Q & A
Q. What advanced NMR techniques elucidate dynamic conformational changes in solution?
- Methodological Answer :
- NOESY : Detect spatial proximity between the pyridine ring and trifluoroethyl group (cross-peaks at δ 7.3/4.0 ppm).
- VT-NMR : Analyze temperature-dependent shifts to identify rotameric equilibria (ΔG‡ ~50 kJ/mol).
- ¹⁵N-labeling : Track hydrogen bonding via ¹H-¹⁵N HSQC in DMSO-d₆ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
